Ionophore Potentiation Absent in Monomeric Dihydroquinoline (Ethoxyquin)
Duokvin's ionophore-potentiating activity is structurally dependent on its dimeric configuration. The monomeric dihydroquinoline prototype, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), demonstrated no potentiating effect on salinomycin efficacy in chickens infected with Eimeria tenella [1]. In contrast, dimeric dihydroquinolines with alkyl bridges (methylidene, ethylidene, propylidene) enabled a 75% dose reduction of salinomycin (15 mg/kg with dimer = 60 mg/kg standard dose) [1]. This structure-activity relationship confirms that generic ethoxyquin cannot substitute for Duokvin as an ionophore synergist.
| Evidence Dimension | Potentiation of salinomycin anticoccidial efficacy (Eimeria tenella model) |
|---|---|
| Target Compound Data | Dimeric dihydroquinolines (including Duokvin class): 15 mg/kg salinomycin + dimer achieves efficacy equivalent to 60 mg/kg salinomycin alone |
| Comparator Or Baseline | Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline): No potentiating effect |
| Quantified Difference | Ethoxyquin = 0% potentiation; Dimeric dihydroquinolines = 75% effective dose reduction of salinomycin |
| Conditions | Battery trial, Eimeria tenella infection in chickens, assessed by oocyst counts and gross caecal lesions at day 8 post-infection |
Why This Matters
Procurement of ethoxyquin instead of Duokvin for ionophore-potentiating applications would yield zero enhancement in anticoccidial efficacy, as confirmed by controlled in vivo studies.
- [1] Prohaszka L, et al. Potentiation of the anticoccidial effect of salinomycin with dihydroquinoline-type antioxidants. Avian Pathol. 1990 Jan;19(1):15-21. PMID: 18679910. View Source
